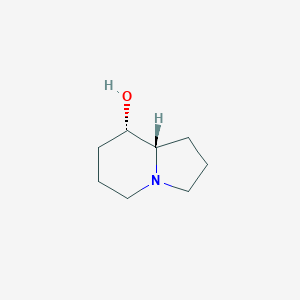
(8S,8AS)-octahydroindolizin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(8S,8AS)-octahydroindolizin-8-ol is a bicyclic nitrogen-containing compound that belongs to the indolizidine family. This compound is characterized by its unique structure, which includes a fused five-membered and six-membered ring system with a hydroxyl group at the 8-position. Indolizidines are known for their diverse biological activities and are often found in natural products, particularly in amphibian alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8S,8AS)-octahydroindolizin-8-ol typically involves the construction of the indolizidine core followed by functionalization at the 8-position. One common approach is the enantioselective synthesis using enaminones as intermediates. The process involves several steps, including cyclization, reduction, and protection-deprotection sequences .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
(8S,8AS)-octahydroindolizin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(8S,8AS)-octahydroindolizin-8-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indolizidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of (8S,8AS)-octahydroindolizin-8-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 8-position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
(5R,8S,8aS)-8-methyl-5-pentyloctahydroindolizine (8-epi-indolizidine 209B): This compound has a similar indolizidine core but with different substituents at the 5 and 8 positions.
(1S,4R,9aS)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol: Another related compound with a quinolizidine core structure.
Uniqueness
(8S,8AS)-octahydroindolizin-8-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 8-position. This structural feature contributes to its distinct chemical reactivity and biological activity compared to other indolizidine derivatives.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizin-8-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-2-6-9-5-1-3-7(8)9/h7-8,10H,1-6H2/t7-,8-/m0/s1 |
InChI Key |
GJTUCATUYQZTJZ-YUMQZZPRSA-N |
Isomeric SMILES |
C1C[C@H]2[C@H](CCCN2C1)O |
Canonical SMILES |
C1CC2C(CCCN2C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


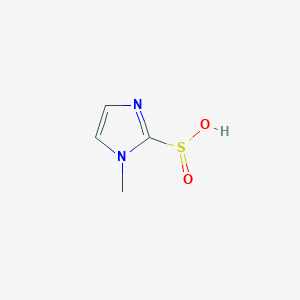
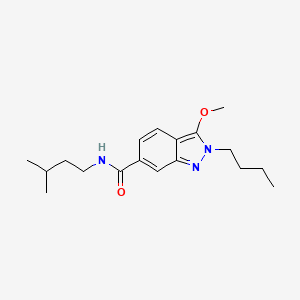
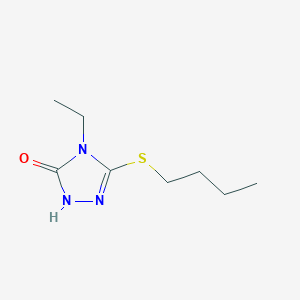
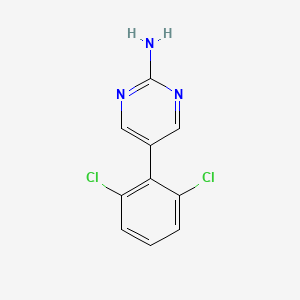
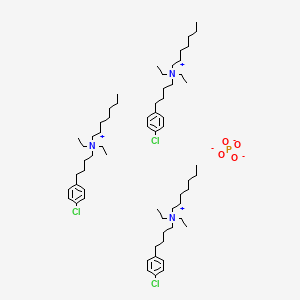
![8-Methyl-[1,2,4]triazolo[4,3-c]pyrimidin-5-ol](/img/structure/B13110469.png)
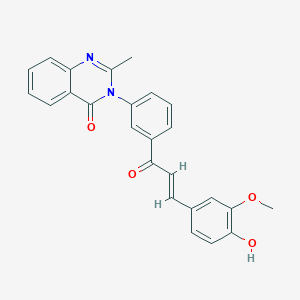
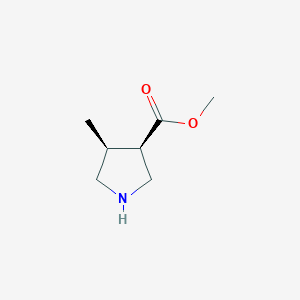
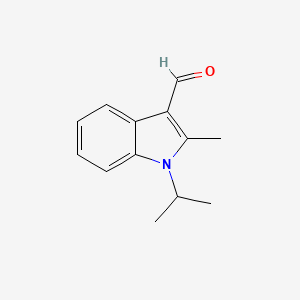

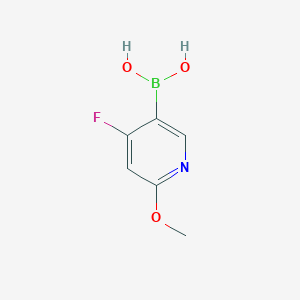
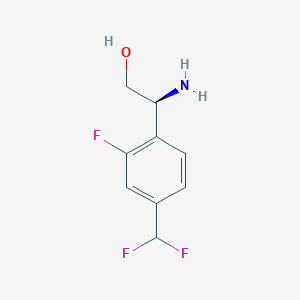

![4-[1-(Ethylsulfanyl)-3-methyl-2H-isoindol-2-yl]butanoic acid](/img/structure/B13110511.png)
